molecular formula C34H44F3N3O10S B12402983 Oxaflumazine-d8 Succinate

Oxaflumazine-d8 Succinate

Cat. No.: B12402983
M. Wt: 751.8 g/mol
InChI Key: GGEQGDSOSYWSPU-HPZFCIHTSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Oxaflumazine-d8 Succinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Oxaflumazine-d8 Succinate has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and kinetics. In biology, it is employed in proteomics research to study protein interactions and functions. In medicine, this compound is used as a reference compound in pharmacokinetic studies to understand the metabolism and distribution of drugs. Additionally, it has applications in the industry for the development of new drugs and therapeutic agents .

Mechanism of Action

The mechanism of action of Oxaflumazine-d8 Succinate involves its interaction with specific molecular targets and pathways. As a deuterium-labeled compound, it is used to trace and quantify the metabolic pathways of drugs. The incorporation of deuterium atoms can affect the pharmacokinetic and metabolic profiles of drugs, making it a valuable tool in drug development and research .

Comparison with Similar Compounds

Oxaflumazine-d8 Succinate is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Similar compounds include Oxaflumazine Succinate, which is the non-deuterated form, and other deuterium-labeled analogues used in pharmacokinetic studies. The deuterium labeling provides enhanced stability and allows for more precise tracing of metabolic pathways compared to non-deuterated compounds .

Properties

Molecular Formula

C34H44F3N3O10S

Molecular Weight

751.8 g/mol

IUPAC Name

butanedioic acid;10-[3-[2,2,3,3,5,5,6,6-octadeuterio-4-[2-(1,3-dioxan-2-yl)ethyl]piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine

InChI

InChI=1S/C26H32F3N3O2S.2C4H6O4/c27-26(28,29)20-7-8-24-22(19-20)32(21-5-1-2-6-23(21)35-24)11-3-10-30-13-15-31(16-14-30)12-9-25-33-17-4-18-34-25;2*5-3(6)1-2-4(7)8/h1-2,5-8,19,25H,3-4,9-18H2;2*1-2H2,(H,5,6)(H,7,8)/i13D2,14D2,15D2,16D2;;

InChI Key

GGEQGDSOSYWSPU-HPZFCIHTSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)([2H])[2H])([2H])[2H])CCC5OCCCO5)([2H])[2H])[2H].C(CC(=O)O)C(=O)O.C(CC(=O)O)C(=O)O

Canonical SMILES

C1COC(OC1)CCN2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F.C(CC(=O)O)C(=O)O.C(CC(=O)O)C(=O)O

Origin of Product

United States

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